propan-2-yl N-(3-cyanophenyl)carbamate
Description
Properties
CAS No. |
2610-59-5 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
propan-2-yl N-(3-cyanophenyl)carbamate |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)15-11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
AVZJPKADDQKROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propan-2-yl N-(3-chlorophenyl)carbamate (Chlorpropham)
- Structure: Substitution of the 3-cyano group with 3-chloro.
- Properties: Molecular formula: C₁₀H₁₂ClNO₂ (vs. C₁₁H₁₂N₂O₂ for the 3-cyano analog). Density: 1.180 g/mL; Melting point: 41°C . LogP (octanol/water): 3.51, indicating moderate lipophilicity .
- Applications: Widely used as a herbicide and plant growth regulator, inhibiting cell division in weeds . The 3-cyano analog’s bioactivity remains unstudied but may differ due to the cyano group’s stronger electron-withdrawing effects.
Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate (MK-905)
- Structure : Incorporates a benzimidazole-thiazole heterocycle instead of a simple phenyl ring.
- Applications: Veterinary antiparasitic agent (e.g., Bovicam®), targeting helminths in livestock . The heterocyclic system enhances binding to parasite-specific enzymes, a feature absent in the simpler 3-cyanophenyl carbamate.
Ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate
- Structure: Shares a cyano group but includes an extended conjugated system and hydroxyamino substituents.
Table 1: Comparative Analysis of Key Carbamate Derivatives
Research Findings and Mechanistic Insights
- Electronic Effects: The 3-cyano group’s electron-withdrawing nature may reduce the phenyl ring’s electron density compared to 3-chloro analogs, altering reactivity in nucleophilic or electrophilic reactions .
- Bioactivity Gaps: No toxicological data exist for this compound, unlike chlorpropham, which has well-documented herbicidal mechanisms (e.g., microtubule disruption) .
- Synthetic Challenges: Carbamates with cyano groups may require specialized conditions to prevent hydrolysis or side reactions, as seen in analogs like ethyl N-cyanoacetylcarbamate .
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 3-cyanophenol is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF). A base—commonly triethylamine (TEA) or potassium carbonate (K₂CO₃)—is added to deprotonate the phenol, enhancing its nucleophilicity. Isopropyl chloroformate is then introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature or gently refluxed (40–60°C) until completion, typically requiring 4–6 hours.
For example, a protocol adapted from similar carbamate syntheses specifies using K₂CO₃ in acetone under reflux, achieving yields of 70–85% after purification by column chromatography. The choice of base significantly impacts reaction efficiency: TEA offers rapid deprotonation but requires strict anhydrous conditions, whereas K₂CO₃ tolerates minor moisture but may prolong reaction times.
Solvent and Temperature Optimization
Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) accelerate the reaction by stabilizing the transition state, but they may complicate purification. Non-polar solvents such as toluene or dichloromethane are preferable for large-scale synthesis due to easier solvent removal. Elevated temperatures (50–60°C) improve reaction rates but risk thermal decomposition of the cyanophenyl group, necessitating careful temperature control.
Isocyanate-Alcohol Condensation
An alternative route involves the condensation of 3-cyanophenyl isocyanate with isopropyl alcohol. This two-step method first requires the synthesis of the isocyanate intermediate, often via the Curtius rearrangement of an acyl azide derived from 3-cyanobenzoic acid.
Synthesis of 3-Cyanophenyl Isocyanate
3-Cyanobenzoic acid is converted to its acyl azide using trichlorotriazine (TCT) and sodium azide in acetonitrile. The acyl azide undergoes thermal decomposition at 80–100°C to yield 3-cyanophenyl isocyanate, a highly reactive intermediate. This step demands rigorous exclusion of moisture to prevent hydrolysis to the corresponding amine.
Carbamate Formation
The isocyanate is then reacted with isopropyl alcohol in a dry ether solvent, such as diethyl ether or THF, at 0–25°C. The reaction proceeds via nucleophilic addition of the alcohol to the isocyanate, forming the carbamate bond. Yields for this step range from 60–75%, with purity dependent on efficient intermediate isolation.
While this method avoids the use of chloroformates, its multi-step nature and handling of hazardous azides limit its practicality for industrial-scale production.
Microwave-Assisted Synthesis
Recent advancements in microwave technology have enabled rapid synthesis of carbamates, including this compound. This approach reduces reaction times from hours to minutes while improving yields.
Protocol and Advantages
A mixture of 3-cyanophenol, isopropyl chloroformate, and TEA in DMF is irradiated at 100–120°C for 10–15 minutes under microwave conditions. The enhanced kinetic energy promotes faster nucleophilic attack and reduces side reactions such as ester hydrolysis. Reported yields exceed 90%, with purification requiring only simple filtration or recrystallization.
Microwave synthesis is particularly advantageous for high-throughput screening, though scalability remains challenging due to equipment limitations.
Solid-Phase Synthesis and Alternative Methods
Solid-Phase Approaches
Immobilized 3-cyanophenol on resin beads has been explored for combinatorial synthesis. The phenol is first attached to a Wang resin via an acid-labile linker. Isopropyl chloroformate is then introduced in the presence of TEA, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method facilitates parallel synthesis of carbamate libraries but suffers from lower yields (50–65%) compared to solution-phase methods.
Enzymatic Catalysis
Preliminary studies suggest that lipases such as Candida antarctica lipase B (CAL-B) can catalyze the transesterification of vinyl carbamates with 3-cyanophenol. While environmentally benign, this method currently offers negligible yields (<20%) and requires further optimization.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the major preparation routes:
| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Carbamation | 3-Cyanophenol, isopropyl chloroformate, TEA | 70–85 | Simple, scalable | Chloroformate handling hazards |
| Isocyanate Condensation | 3-Cyanobenzoic acid, TCT, NaN₃, isopropanol | 60–75 | Avoids chloroformates | Multi-step, azide toxicity |
| Microwave-Assisted | Microwave irradiation, DMF, TEA | >90 | Rapid, high yield | Limited scalability |
| Solid-Phase | Wang resin, TFA | 50–65 | Combinatorial potential | Low yield, resin cost |
Purification and Characterization
Crude this compound is typically purified via silica gel chromatography using hexane-ethyl acetate gradients. Recrystallization from hexane-dichloromethane (1:1) yields colorless crystals suitable for X-ray diffraction analysis.
Characterization relies on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Key spectral features include:
- ¹H NMR : A singlet at δ 1.3–1.4 ppm for the isopropyl methyl groups and aromatic protons at δ 7.4–7.8 ppm.
- IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 2230 cm⁻¹ (C≡N).
Applications and Derivative Synthesis
While the primary focus of this report is synthesis, this compound serves as a precursor for MAGL (monoacylglycerol lipase) inhibitors and polymer stabilizers. Derivatives with modified alkyl chains or substituted phenyl groups exhibit enhanced bioactivity, underscoring the importance of robust synthetic methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
